6-chloro-3-(phenylsulfonyl)-2H-chromen-2-one
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Overview
Description
3-(Benzenesulfonyl)-6-chloro-2H-chromen-2-one is an organic compound that belongs to the class of chromenones, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-6-chloro-2H-chromen-2-one typically involves the reaction of 6-chloro-2H-chromen-2-one with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonylated product. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or chloroform, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of 3-(benzenesulfonyl)-6-chloro-2H-chromen-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-6-chloro-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted chromenone derivatives, depending on the nucleophile used.
Scientific Research Applications
3-(Benzenesulfonyl)-6-chloro-2H-chromen-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-6-chloro-2H-chromen-2-one involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorine atom and chromenone core also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A precursor used in the synthesis of sulfonylated compounds.
6-Chloro-2H-chromen-2-one: The core structure without the benzenesulfonyl group.
Benzenesulfonic acid: A related compound with a sulfonic acid group instead of a sulfonyl chloride.
Uniqueness
3-(Benzenesulfonyl)-6-chloro-2H-chromen-2-one is unique due to the presence of both the benzenesulfonyl group and the chlorine atom on the chromenone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H9ClO4S |
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Molecular Weight |
320.7 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-6-chlorochromen-2-one |
InChI |
InChI=1S/C15H9ClO4S/c16-11-6-7-13-10(8-11)9-14(15(17)20-13)21(18,19)12-4-2-1-3-5-12/h1-9H |
InChI Key |
VUGXVUQPQGIUEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Origin of Product |
United States |
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